Structural Uniqueness: Differentiated N4,N4-Diethyl/N6-Methyl Substitution Pattern vs. Symmetric Dimethyl Analogs
The target compound (CAS 1535316-73-4) bears a unique differentiated amine substitution pattern: a tertiary N4,N4-diethylamino group paired with a secondary N6-methylamino group on the same 2-cyclopropyl-4,6-diaminopyrimidine core. This contrasts with the more common symmetric 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1508643-12-6, MW 178.23) [1]. The target compound provides two distinct amine environments: the N4 tertiary amine (no hydrogen-bond donor) and the N6 secondary amine (one hydrogen-bond donor), whereas the dimethyl analog offers only secondary amines at both positions (two HBD) [2]. In kinase inhibitor SAR, differentiated N4/N6 substitution has been shown to drive selectivity across the kinome by engaging distinct hinge-region residues [3]. The diethyl substitution at N4 also increases steric bulk (calculated molar refractivity) and lipophilicity relative to dimethyl, which directly impacts membrane permeability and CYP450 interaction profiles [4].
| Evidence Dimension | Hydrogen-bond donor count and amine substitution type at N4 and N6 positions |
|---|---|
| Target Compound Data | N4: tertiary amine (N,N-diethyl, 0 HBD); N6: secondary amine (N-methyl, 1 HBD); MW 220.31; 2-cyclopropyl present |
| Comparator Or Baseline | 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1508643-12-6): N4 secondary amine (1 HBD), N6 secondary amine (1 HBD); MW 178.23; 2-cyclopropyl present |
| Quantified Difference | HBD count difference: target = 1 total vs. comparator = 2 total. MW difference: +42.08 Da. N4 substitution: diethyl (4 carbons, tertiary) vs. methyl (1 carbon, secondary). |
| Conditions | Structural comparison based on SMILES and molecular formula analysis; no co-crystal structure or biochemical assay data available for direct comparison. |
Why This Matters
For medicinal chemistry SAR campaigns, the differentiated N4-tertiary/N6-secondary amine pattern provides an asymmetric pharmacophore that may enable selective kinase hinge-binding, while the symmetric dimethyl analog offers a simpler but less discriminatory binding mode; selection between them should be driven by the required selectivity profile.
- [1] Chem-space.com. 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1508643-12-6). Catalog numbers BBV-43872273, C200301. Molecular formula C9H14N4, MW 178 Da. View Source
- [2] Kuujia.com. Cas no 1535316-73-4. SMILES: C1(C2CC2)=NC(NC)=CC(N(CC)CC)=N1, confirming tertiary N4-diethyl and secondary N6-methyl amine substitution. View Source
- [3] US Patent US9296704B2. Substituted Pyrimidines as Protein Kinase Inhibitors. Issued 2016. Discloses 4,6-diaminopyrimidine compounds with asymmetric N4/N6 substitution patterns and demonstrates their relevance for kinase selectivity. View Source
- [4] Kuujia.com. Cas no 1535316-73-4. Predicted pKa 6.39±0.50, density 1.133±0.06 g/cm³, boiling point 378.4±27.0 °C. These predicted properties differentiate the compound from lower-MW analogs. View Source
